3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
CAS No.: 1338247-36-1
Cat. No.: VC0163901
Molecular Formula: C9H9F3N2O2
Molecular Weight: 234.178
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1338247-36-1 |
---|---|
Molecular Formula | C9H9F3N2O2 |
Molecular Weight | 234.178 |
IUPAC Name | 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
Standard InChI | InChI=1S/C9H9F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h4H,1-3H2,(H,13,14)(H,15,16) |
Standard InChI Key | FQWHXFWCSTWEHH-UHFFFAOYSA-N |
SMILES | C1CC2=C(CC1C(=O)O)C(=NN2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid features a bicyclic structure consisting of a pyrazole ring fused to a partially reduced cyclohexane ring. The key structural elements include:
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A tetrahydroindazole core structure with the cyclohexane portion partially reduced
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A trifluoromethyl (CF₃) group at position 3
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A carboxylic acid functionality at position 5
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An N-H group at position 1 that can participate in hydrogen bonding
This compound shares structural similarities with other tetrahydroindazole derivatives but possesses a unique substitution pattern that likely influences its physicochemical properties and potential biological activities.
Physical and Chemical Properties
Based on structural comparisons with related compounds, the following properties can be inferred for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid:
The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing lipophilicity while the carboxylic acid provides a hydrophilic element, resulting in an amphiphilic molecule with moderate water solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show signals for:
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The NH proton (likely >10 ppm as a broad singlet)
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Methine proton at C-5 (bearing the carboxylic acid)
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Methylene protons of the tetrahydro ring (multiple signals between 1.5-3.5 ppm)
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Carboxylic acid proton (broad signal, typically >10 ppm)
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¹³C NMR would display:
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Carbonyl carbon of the carboxylic acid (~170-180 ppm)
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Quaternary carbons of the pyrazole ring
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Trifluoromethyl carbon (quartet due to C-F coupling)
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Methylene and methine carbons of the tetrahydro ring
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¹⁹F NMR would show a characteristic signal for the trifluoromethyl group.
Infrared (IR) Spectroscopy
Expected characteristic bands would include:
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O-H stretching (3200-3500 cm⁻¹) from the carboxylic acid
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C=O stretching (~1700 cm⁻¹) from the carboxylic acid
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N-H stretching (3300-3500 cm⁻¹) from the indazole N-H
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C-F stretching (1000-1300 cm⁻¹) from the trifluoromethyl group
Synthesis Methods
General Approaches to Tetrahydroindazole Synthesis
Based on the literature concerning indazole syntheses, several approaches could be applied to synthesize 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid:
Cyclization of Hydrazones
One potential synthetic route involves the formation of hydrazones followed by cyclization:
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Formation of a hydrazone intermediate from an appropriately substituted cyclohexanone derivative and hydrazine
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Cyclization to form the pyrazole ring
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Introduction of the trifluoromethyl group at position 3
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Oxidation or modification to introduce the carboxylic acid at position 5
This approach is supported by similar methodologies described for indazole synthesis in the literature .
Metal-Catalyzed Approaches
Rhodium-catalyzed approaches offer another synthetic pathway:
"2,3-Dihydro-1H-indazoles were synthesized during the reaction between arylhydrazines and olefins via Rh(III)-catalyzed C-H cleavage of arylhydrazine" .
This methodology could potentially be adapted for the synthesis of tetrahydroindazoles with appropriate modifications to the starting materials.
Specific Synthetic Routes
A specific synthetic strategy for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid might involve:
From Fluorinated Precursors
The synthesis could start from fluorinated building blocks, similar to approaches described for other fluorinated indazoles:
"Claramunt et al. reported the formation of 4,5,6,7-tetrafluoro-1H-indazole from the reaction between pentafluorobenzaldehyde with hydrazine in THF" .
Adapting this approach with the appropriate trifluoromethylated starting material and ensuring functionality at position 5 could provide a route to the target compound.
From Carboxylic Acid Precursors
Another approach might involve starting with a carboxylic acid-functionalized precursor:
"Buchstaller et al. reported that indazole analogs were synthesized from 2-hydroxy-4-fluorobenzoic acid and its ester... Cyclization with hydrazine in dioxane afforded the key intermediate" .
This methodology could be modified to incorporate the trifluoromethyl group at the appropriate position.
Biological Activity and Applications
Antimicrobial Activity
Indazole derivatives similar to the target compound have demonstrated antimicrobial properties against various bacterial and fungal strains. The presence of the trifluoromethyl group may enhance this activity due to increased lipophilicity and membrane penetration.
Anti-inflammatory and Analgesic Effects
The structural features of indazoles often confer anti-inflammatory and analgesic properties, which might be present in 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid as well.
Structure-Activity Relationships
The biological activity of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid would be influenced by its structural features:
Effect of the Trifluoromethyl Group
The trifluoromethyl group at position 3:
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Enhances lipophilicity and cell membrane penetration
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Improves metabolic stability by blocking metabolism at that position
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Can form unique interactions with target proteins through fluorine bonding
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Alters the electronic properties of the indazole ring system
Role of the Carboxylic Acid
The carboxylic acid at position 5:
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Provides water solubility and improves pharmacokinetic properties
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Offers a site for potential hydrogen bonding with target proteins
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Can be used for further functionalization to create prodrugs or derivatives
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May contribute to specific binding interactions with biological targets
Influence of the Tetrahydroindazole Scaffold
The partially reduced ring system:
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Provides conformational flexibility compared to fully aromatic indazoles
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May allow better adaptation to binding sites
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Could contribute to selective binding to specific targets
Comparison with Related Compounds
Structural Comparisons
The following table compares 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with related compounds from the search results:
Physicochemical Property Comparisons
The physicochemical properties of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can be compared with related compounds:
Synthetic Accessibility
The synthetic accessibility of these compounds varies based on their substitution patterns:
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3-Trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole might be more straightforward to synthesize due to fewer functional groups
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3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid requires control of regioselectivity for both functional groups
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5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid presents similar synthetic challenges but with different regioselectivity considerations
Research Applications
Medicinal Chemistry Applications
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several potential applications in medicinal chemistry:
Lead Compound Development
The compound could serve as a lead structure for developing therapeutics targeting various conditions:
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Antimicrobial agents against resistant pathogens
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Anticancer compounds with specific enzyme inhibition profiles
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Anti-inflammatory and analgesic medications
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Central nervous system agents (due to potential blood-brain barrier penetration)
Pharmacophore Studies
The unique substitution pattern makes this compound valuable for pharmacophore mapping studies:
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Understanding the spatial requirements for biological activity
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Identifying essential functional groups for target binding
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Developing structure-activity relationships (SAR)
Chemical Research Applications
Beyond medicinal applications, the compound offers value in fundamental chemical research:
Synthetic Methodology Development
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Testing novel synthetic routes for functionalized indazoles
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Exploring selective functionalization of the tetrahydroindazole scaffold
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Investigating regioselective modifications
Physical Organic Chemistry Studies
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Examining the electronic effects of the trifluoromethyl group on the indazole system
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Studying hydrogen bonding capabilities and patterns
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Investigating conformation and stereochemical aspects
Biological Research Tools
The compound could serve as a valuable tool in biological research:
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As a probe for identifying and characterizing protein targets
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For studying enzyme mechanisms
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In cellular assays to investigate specific pathways
Future Research Directions
Synthetic Optimization
Future research could focus on optimizing synthetic routes to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid:
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Development of more efficient, scalable synthesis methods
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Exploration of regioselective approaches to functionalization
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Investigation of stereoselective synthesis if stereogenic centers are present
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Green chemistry approaches to minimize environmental impact
Biological Activity Screening
Comprehensive biological screening would help establish the compound's potential:
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Antimicrobial activity against a panel of pathogens
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Anticancer screening against diverse cell lines
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Anti-inflammatory and immunomodulatory testing
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Enzyme inhibition profiling
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Receptor binding studies
Structural Modifications
Structural modifications could enhance desirable properties:
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Derivatization of the carboxylic acid group to form esters, amides, or other functional groups
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Introduction of additional substituents at various positions
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Modification of the tetrahydro ring (degree of saturation, additional functionalities)
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Exploration of isosteric replacements for the trifluoromethyl group
Analytical Methods for Characterization
Chromatographic Methods
For purification and analysis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, several chromatographic methods would be suitable:
High-Performance Liquid Chromatography (HPLC)
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Reverse-phase HPLC with C18 columns would be effective due to the compound's moderate lipophilicity
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UV detection at wavelengths corresponding to the indazole chromophore
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Mass spectrometry detection for additional specificity
Gas Chromatography (GC)
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Derivatization of the carboxylic acid would be necessary for GC analysis
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Fluorine-selective detection could provide additional specificity due to the trifluoromethyl group
Spectroscopic Methods
Beyond basic NMR and IR characterization, advanced spectroscopic methods could provide detailed structural information:
Two-Dimensional NMR Techniques
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COSY, HMQC, and HMBC experiments to establish connectivity
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NOESY or ROESY to determine spatial relationships
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¹⁹F-¹³C correlation experiments for trifluoromethyl group characterization
X-Ray Crystallography
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Single-crystal X-ray diffraction would provide definitive structural confirmation
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Information about crystal packing and intermolecular interactions
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Absolute configuration determination if stereogenic centers are present
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